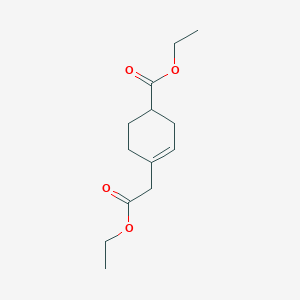
Ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-enecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-enecarboxylate is an organic compound with a complex structure that includes a cyclohexene ring, an ethoxy group, and a carboxylate ester
Preparation Methods
The synthesis of Ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-enecarboxylate typically involves the esterification of 4-(2-ethoxy-2-oxoethyl)cyclohex-3-ene-1-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-enecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-enecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-enecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. The pathways involved may include ester hydrolysis, oxidation, and reduction, depending on the biological context.
Comparison with Similar Compounds
Ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-enecarboxylate can be compared with similar compounds such as:
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate: This compound has a similar cyclohexene ring structure but differs in the position and type of substituents.
Ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]methyl-5-methylfuran-3-carboxylate: This compound includes a furan ring and a sulfanyl group, offering different chemical properties and reactivity.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound features a piperazine ring, which provides distinct biological activities and applications.
This compound stands out due to its unique combination of a cyclohexene ring and an ethoxy-oxoethyl group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C13H20O4 |
|---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C13H20O4/c1-3-16-12(14)9-10-5-7-11(8-6-10)13(15)17-4-2/h5,11H,3-4,6-9H2,1-2H3 |
InChI Key |
MKWUMZAFGNGUAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CCC(CC1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















